sodium oxalic acid

Description

Propriétés

Numéro CAS |

15248-76-7 |

|---|---|

Formule moléculaire |

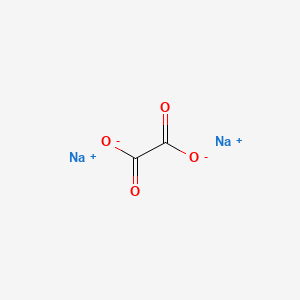

C2H2NaO4+ |

Poids moléculaire |

113.02 g/mol |

Nom IUPAC |

sodium oxalic acid |

InChI |

InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1 |

Clé InChI |

UJRAXLUXHBUNDO-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Densité |

2.27 at 68 °F (USCG, 1999) |

Description physique |

Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999) White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide (NaOH) in a 1:2 acid-to-base molar ratio. The reaction yields anhydrous sodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C . Another method involves the decomposition of sodium formate by heating it at temperatures exceeding 360°C .

Industrial Production Methods: In industrial settings, sodium oxalate is produced by neutralizing oxalic acid with sodium hydroxide, followed by evaporation and drying of the resulting solution. The process ensures the production of high-purity sodium oxalate suitable for various applications .

Types of Reactions:

Decomposition: Sodium oxalate decomposes above 290°C to form sodium carbonate (Na₂CO₃) and carbon monoxide (CO). [ \text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} ]

Reaction with Vanadium Pentoxide: When heated between 200 and 525°C with vanadium pentoxide (V₂O₅) in a 1:2 molar ratio, sodium oxalate forms sodium vanadium oxibronze and releases carbon dioxide (CO₂). [ x \text{Na}_2\text{C}_2\text{O}_4 + 2 \text{V}_2\text{O}_5 \rightarrow 2 \text{Na}_x\text{V}_2\text{O}_5 + 2x \text{CO}_2 ]

Common Reagents and Conditions:

Reagents: Sodium hydroxide, oxalic acid, vanadium pentoxide.

Conditions: Heating to specific temperatures (200-525°C) depending on the desired reaction.

Major Products:

- Sodium carbonate (Na₂CO₃)

- Carbon monoxide (CO)

- Sodium vanadium oxibronze (NaₓV₂O₅)

- Carbon dioxide (CO₂)

Applications De Recherche Scientifique

Environmental Applications

Carbon Mineralization

Sodium oxalate plays a significant role in carbon capture and mineralization processes. Research indicates that sodium oxalate can effectively remove calcium ions from solutions, making it a potential builder in detergents that also contribute to carbon dioxide mineralization. This dual function allows for the transformation of CO2 into stable calcium oxalate forms during laundry processes, thus facilitating environmental sustainability efforts .

Table 1: Calcium-Removing Properties of Sodium Oxalate

| Parameter | Value |

|---|---|

| Calcium Removal Capacity (CRC) | 620 mg CaCO3/g |

| Temperature Range | 10 °C - 50 °C |

| Efficiency | Reduces free Ca2+ to <10^-5 mol/L in <1s |

Medical Applications

Kidney Stone Research

Sodium oxalate is relevant in nephrology, particularly concerning calcium oxalate stone formation. Studies have shown that a diet high in sodium oxalate can induce chronic kidney disease (CKD) and hypertension in animal models. This highlights the compound's role in understanding the pathophysiology of nephrolithiasis (kidney stones) and its implications for dietary recommendations .

Table 2: Effects of Sodium Oxalate on Kidney Health

| Study Parameter | Observed Effect |

|---|---|

| GFR Reduction | 60% decrease |

| Duration of Diet | 3 weeks |

| Associated Conditions | Hypertension, cardiac fibrosis |

Industrial Applications

Chemical Synthesis

In the chemical industry, sodium oxalate serves as a reducing agent and a reagent in various reactions. It is used in the synthesis of organic compounds and the purification of rare earth elements. Its ability to neutralize acids makes it valuable in metal treatment solutions and cleaning agents .

Table 3: Industrial Uses of Sodium Oxalate

| Application | Description |

|---|---|

| Reducing Agent | Used in various reactions |

| Precipitating Agent | Involved in crystallization processes |

| Cleaning Agent | Formulated in detergents and metal treatments |

Case Studies

Case Study 1: Detergent Development

A study demonstrated that detergents formulated with sodium oxalate exhibited superior calcium removal capabilities compared to traditional builders like zeolite 4A. The stability of calcium oxalates formed during washing was confirmed through various analytical techniques, including scanning electron microscopy (SEM) and X-ray diffraction (XRD) .

Case Study 2: Dietary Impact on Kidney Stones

Research involving dietary sodium oxalate showed significant changes in gut microbiota composition among individuals prone to calcium stone formation. This study emphasized the need for dietary management in preventing nephrolithiasis through modulation of oxalate intake .

Mécanisme D'action

Sodium oxalate exerts its effects primarily through its interaction with calcium ions. It can chelate calcium, forming insoluble calcium oxalate, which is a major component of kidney stones . This chelation affects calcium-sensitive pathways and can influence various biological processes .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparison with Alkali Metal Oxalates

Sodium oxalate shares structural and electronic similarities with other alkali metal oxalates, such as lithium and potassium oxalate. Density functional theory (DFT) studies reveal analogous decomposition pathways: both sodium and lithium oxalates thermally decompose into carbonates (e.g., Na₂CO₃) due to structural congruity between oxalate and carbonate ions . However, potassium oxalate exhibits distinct ionic interactions owing to its larger cation size, influencing solubility and reactivity in aqueous systems .

Solubility and Thermodynamic Properties Relative to Other Oxalates

It is less soluble than potassium oxalate but more soluble than ammonium oxalate. This property affects its utility in analytical chemistry, where controlled dissolution is critical for standardization . Enthalpy of solution studies further differentiate these oxalates, with sodium oxalate’s thermodynamic stability favoring its use in high-precision applications .

Hygroscopicity and Deliquescence Behavior

Sodium oxalate exhibits a high deliquescence relative humidity (DRH >90%), making it less hygroscopic than sodium acetate (DRH 39–42%) or sodium pyruvate (DRH 81–82%) . This low hygroscopicity ensures stability during storage and handling, particularly in humid environments, contrasting sharply with acetate derivatives that readily absorb moisture .

Table 1: Deliquescence Relative Humidity (DRH) of Selected Compounds

| Compound | DRH (%) |

|---|---|

| Sodium oxalate | >90 |

| Sodium acetate | 39–42 |

| Sodium pyruvate | 81–82 |

| Ammonium oxalate | >90 |

Detergent Performance

Sodium oxalate outperforms traditional builders (e.g., zeolites) in calcium-removal efficiency. When combined with anionic surfactants like alcohol ether sulfate (AES), it achieves higher detersive ratios than MES (methyl ester sulfonate) or SDBS (sodium dodecylbenzene sulfonate) .

Table 2: Detersive Efficiency of Sodium Oxalate with Surfactants

| Surfactant | Relative Detersive Ratio |

|---|---|

| AES | Highest |

| MES | Moderate |

| SDBS | Lowest |

Analytical Standardization

Sodium oxalate’s role in standardizing potassium permanganate solutions is unmatched due to procedural simplicity, precision (±0.1% accuracy), and reproducibility .

Table 3: Extraction Efficiency Comparison

| Method | Reagent Dose (Relative to Na₂C₂O₄) | PN/PS Ratio |

|---|---|---|

| Sodium oxalate | 1× | 1.91 |

| CER | 56× | 1.53 |

| NaOH | 3× | 1.78 |

| EDTA | 1.5× | 1.62 |

Cellular Toxicity

Sodium oxalate induces apoptosis in HEK293T cells, with 2 mM concentrations causing significant late apoptosis (B2 quadrant: 25–30%). Co-treatment with sodium acetate reduces apoptosis by 40%, highlighting structural specificity in cytotoxicity (oxalate vs. acetate) .

Renal Handling

In patients with calcium kidney stones, sodium oxalate undergoes tubular secretion, contributing to hyperoxaluria. Fractional excretion rates (FEOx >1) confirm active secretion, a mechanism absent in healthy controls .

Activité Biologique

Sodium oxalate is a compound that has garnered attention for its biological activity, particularly in relation to kidney health and cellular function. This article delves into the various aspects of sodium oxalate's biological effects, including its role in chronic kidney disease (CKD), acute kidney injury (AKI), and its impact on immune cell function.

Overview of Sodium Oxalate

Sodium oxalate is an organic compound that can form as a byproduct of metabolism or be ingested through dietary sources. It is primarily known for its association with the formation of calcium oxalate kidney stones, which are the most common type of kidney stones. The biological implications of sodium oxalate extend beyond nephrology, affecting cellular metabolism and immune responses.

Biological Effects on Kidney Health

Chronic Kidney Disease Induction

Research has demonstrated that a diet rich in sodium oxalate can induce chronic kidney disease in animal models. A study involving rats fed a sodium oxalate-rich diet for three weeks showed significant deterioration in renal function, characterized by:

- 60% reduction in glomerular filtration rate (GFR)

- Elevated blood urea nitrogen (BUN) levels

- Increased proteinuria

- Histological changes including tubular atrophy and fibrosis

These findings suggest that sodium oxalate contributes to progressive kidney damage and may serve as a model for studying secondary hyperoxaluria in humans .

Acute Kidney Injury Mechanisms

Sodium oxalate has also been implicated in acute kidney injury. In experimental models, sodium oxalate treatment resulted in:

- Excretion of calcium oxalate crystals

- Decline in renal function indicated by increased plasma creatinine and urea concentrations

- Tubulointerstitial injury characterized by tubular dilation and albuminuria

The treatment led to significant glomerular injury, highlighting the potential for sodium oxalate to exacerbate renal conditions .

Impact on Immune Function

Macrophage Metabolism and Immune Response

Recent studies have shown that sodium oxalate can impair the metabolic functions of macrophages, which are crucial for immune defense. Exposure to sodium oxalate resulted in:

- Decreased cellular bioenergetics and mitochondrial activity

- Increased levels of reactive oxygen species (ROS)

- Altered cytokine production, with increased pro-inflammatory cytokines (e.g., IL-1β, IL-6) and decreased anti-inflammatory cytokines (e.g., IL-10)

These changes suggest that sodium oxalate compromises macrophage function, potentially leading to increased susceptibility to infections .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Thermal Decomposition

Sodium oxalate decomposes at elevated temperatures through two primary pathways:

Pathway 1: Carbon Monoxide Formation

Above 290°C:

This reaction dominates under inert conditions, producing sodium carbonate and carbon monoxide .

Pathway 2: Vanadium-Mediated Reaction

At 200–525°C with vanadium pentoxide (V₂O₅):

Here, sodium vanadium oxybrone forms, suppressing carbon monoxide release. The value of increases with temperature, reaching at 525°C .

Reaction with Potassium Permanganate

In acidic media (H₂SO₄), sodium oxalate reduces KMnO₄ in a Mn²⁺-catalyzed process:

Key conditions :

Calcium Ion Complexation

Sodium oxalate effectively removes Ca²⁺ via precipitation, critical in detergent formulations:

Performance data :

| Property | Sodium Oxalate | STPP | Zeolite 4A |

|---|---|---|---|

| CRC* at 50°C (mg CaCO₃/g) | 620 | 450 | 150 |

| CRR** (time to <10⁻⁵ M Ca²⁺) | <1.0 s | <1.0 s | >20 min |

*Calcium Removal Capacity; **Calcium Removal Rate .

Preparation from Oxalic Acid

Neutralization with NaOH (1:2 molar ratio):

Q & A

Q. What standardized analytical methods are recommended for quantifying sodium oxalate in complex matrices?

Sodium oxalate is commonly quantified via redox titration using potassium permanganate (KMnO₄) in acidic conditions. The method relies on oxalate's reducing properties, where Mn(VII) is reduced to Mn(II), with endpoint determination by persistent pink coloration . For spectrophotometric analysis, complexation with ferric ions (Fe³⁺) at 510 nm provides a colorimetric alternative. Ensure calibration with certified reference materials (CRMs) to minimize matrix interference .

Q. How can researchers validate the purity of synthesized sodium oxalate crystals?

Purity validation requires a combination of techniques:

- Thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., water loss at 150–200°C, oxalate degradation >300°C).

- X-ray diffraction (XRD) to confirm crystallographic match with reference patterns (e.g., ICDD PDF-00-022-1119).

- Ion chromatography (IC) to detect residual anions (e.g., nitrate, sulfate) at ppm levels .

Q. What precautions are critical when handling sodium oxalate in cell culture studies?

Sodium oxalate’s acute toxicity (rat oral LD₅₀: 11,160 mg/kg) necessitates strict protocols:

Q. How does sodium oxalate function as an anticoagulant in blood collection tubes?

Sodium oxalate chelates calcium ions (Ca²⁺), inhibiting coagulation cascade enzymes like thrombin. For glucose preservation, it is paired with sodium fluoride (2.5 mg/mL oxalate + 1 mg/mL fluoride) to block glycolysis in erythrocytes. Validate anticoagulant efficacy via prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays .

Advanced Research Questions

Q. How can contradictions in sodium oxalate’s reported toxicological data be resolved?

Discrepancies in toxicity studies (e.g., inconsistent LD₅₀ values) often stem from:

- Species-specific metabolism : Rodent models may underestimate renal toxicity due to efficient oxalate excretion.

- Impurity interference : Commercial batches contaminated with glyoxylate or formate can skew results. Mitigate by:

- Replicating studies with ultra-pure oxalate (≥99.9% by IC).

- Using human proximal tubule cell lines (e.g., HK-2) for in vitro nephrotoxicity modeling .

Q. What experimental strategies optimize sodium oxalate’s role in metal-organic framework (MOF) synthesis?

Sodium oxalate acts as a bridging ligand in MOFs (e.g., KS1 framework with Cu²⁺). Key parameters:

- pH control : Maintain pH 4–5 to stabilize oxalate dianion (C₂O₄²⁻) without protonation.

- Solvent selection : Use aqueous-ethanol mixtures (1:1 v/v) to enhance crystallinity.

- Post-synthetic analysis : Validate framework integrity via Brunauer-Emmett-Teller (BET) surface area and CO₂ adsorption isotherms .

Q. How can sodium oxalate’s environmental persistence be evaluated in soil systems?

Design microcosm experiments to assess:

Q. What methodologies reconcile discrepancies in oxalate’s apoptotic vs. necrotic effects in renal cells?

Conflicting apoptosis/necrosis data (e.g., B2 vs. B1 quadrant variances in flow cytometry) arise from:

- Exposure duration : Apoptosis dominates at 24-hour exposures (2 mM), while necrosis increases at 48+ hours.

- ROS modulation : Use N-acetylcysteine (NAC) to isolate reactive oxygen species (ROS)-dependent pathways. Validate via caspase-3/7 activity assays and lactate dehydrogenase (LDH) release measurements .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in sodium oxalate’s anticoagulant performance?

Variability often links to:

Q. What statistical approaches resolve conflicting crystallographic data in sodium oxalate coordination polymers?

Apply Rietveld refinement to XRD datasets, prioritizing low R-factor models (<5%). For ambiguous peaks, supplement with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.